REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7]2.CO>O1CCCC1>[F:1][C:2]([F:14])([F:15])[O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH:9]([OH:13])[CH2:8][CH2:7]2
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Name
|
|
Quantity
|
0.217 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C2CCC(C2=CC1)=O)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added borane dimethylsulfide complex (10 mol/L, 0.1 mL, 1 mmol) at room temperature
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Type
|
CUSTOM
|
Details
|
obtained in a similar manner to the method of U.S
|
Type
|
WAIT
|
Details
|
6,159,996 over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
was added chloroform
|
Type
|
ADDITION
|
Details
|
The chloroform solution was poured into saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform three times
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the resulting residue were added diethyl ether and hexane
|
Type
|
FILTRATION
|
Details
|
the generated white solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C2CCC(C2=CC1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |